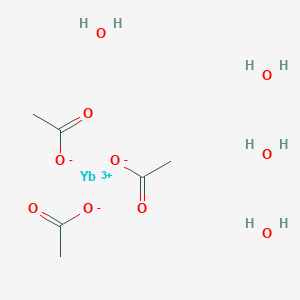

Ytterbium(3+);triacetate;tetrahydrate

Description

BenchChem offers high-quality Ytterbium(3+);triacetate;tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ytterbium(3+);triacetate;tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15280-58-7 |

|---|---|

Molecular Formula |

C6H20O10Yb |

Molecular Weight |

425.26 g/mol |

IUPAC Name |

acetic acid;ytterbium;tetrahydrate |

InChI |

InChI=1S/3C2H4O2.4H2O.Yb/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);4*1H2; |

InChI Key |

QBNWQWZCQVJAAD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Yb+3] |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Yb] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ytterbium(III) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ytterbium(III) acetate tetrahydrate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental context, and logical visualizations to support advanced applications.

Core Chemical and Physical Properties

Ytterbium(III) acetate tetrahydrate is a white, crystalline powder that serves as a key precursor in the synthesis of various advanced materials.[1] It is recognized for its high purity and solubility in water and other polar solvents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Ytterbium(III) acetate tetrahydrate.

| Property | Value | Citations |

| Molecular Formula | Yb(C₂H₃O₂)₃ · 4H₂O | |

| Molecular Weight | 422.23 g/mol | |

| Anhydrous Molecular Weight | 350.16 g/mol | [2] |

| Appearance | White powder or chunks | [3] |

| Density | 2.09 g/cm³ | [4] |

| Solubility in Water | Very soluble | [2] |

| CAS Number | 15280-58-7 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the synthesis and characterization of Ytterbium(III) acetate tetrahydrate.

Synthesis of Ytterbium(III) Acetate Tetrahydrate

A common method for the synthesis of Ytterbium(III) acetate tetrahydrate involves the reaction of Ytterbium(III) oxide with acetic acid.

Procedure:

-

Ytterbium(III) oxide (99.9% purity) is dissolved in a solution of acetic acid (100% p.a.) and water.

-

The mixture is heated under reflux, leading to the formation of Ytterbium(III) acetate tetrahydrate.[5]

-

The resulting solution is then cooled to allow for crystallization.

-

The crystals are collected, washed, and can be dried under vacuum at 90°C for 6 hours to yield the anhydrous form if required.[5]

Characterization Techniques

X-Ray Diffraction (XRD):

Powder X-ray diffraction is employed to confirm the crystalline structure of the synthesized compound.

-

Instrumentation: A standard powder diffractometer (e.g., XRD 3003 TT from Seiffarth) is used.

-

Radiation Source: CuKα radiation (wavelength λ = 1.54056 Å) is typically utilized.

-

Procedure: The sample is finely ground and mounted on a sample holder. The diffraction pattern is recorded at room temperature over a specified 2θ range.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: A Digilab FTIR 3000 Excalibur series spectrometer or equivalent is suitable.

-

Mode: Attenuated Total Reflectance (ATR) mode is often used for solid samples.

-

Procedure: A small amount of the sample is placed on the ATR crystal, and the infrared spectrum is recorded.[5]

Reactivity and Thermal Properties

Ytterbium(III) acetate tetrahydrate exhibits thermal instability and decomposes upon heating. While a precise melting point is not typically observed, the compound undergoes thermal decomposition to form ytterbium oxide at elevated temperatures. The decomposition of similar metal acetate hydrates often proceeds through the loss of water molecules followed by the decomposition of the acetate groups.

Logical and Experimental Visualizations

To aid in the understanding of the experimental processes and potential biological interactions of ytterbium ions, the following diagrams are provided.

References

- 1. Layered terbium hydroxides for simultaneous drug delivery and imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01251G [pubs.rsc.org]

- 2. Ytterbium (III) Acetate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. 15280-58-7 CAS MSDS (YTTERBIUM(III) ACETATE HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. rsc.org [rsc.org]

Ytterbium(III) Triacetate Tetrahydrate: A Technical Guide for Advanced Material Synthesis and Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Ytterbium(III) triacetate tetrahydrate (CAS No. 15280-58-7) is a water-soluble, crystalline source of high-purity ytterbium ions. While seemingly a simple inorganic salt, it serves as a critical precursor and dopant in a multitude of advanced applications, ranging from catalysis in organic chemistry to the synthesis of sophisticated nanomaterials for biomedical imaging and optoelectronics. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis and use, and a summary of its key applications relevant to the research and development community.

Core Chemical and Physical Properties

Ytterbium(III) triacetate tetrahydrate is a white to off-white crystalline powder that is readily soluble in water and other polar solvents, making it an ideal source of Yb³⁺ ions for solution-based synthesis techniques.[1] Its key properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 15280-58-7 | [2] |

| Molecular Formula | Yb(C₂H₃O₂)₃ · 4H₂O | [2] |

| Molecular Weight | 422.23 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or chunks | [1][2][3] |

| Density | 2.09 g/cm³ | [2][3][5] |

| Solubility | Very soluble in water; soluble in polar solvents | [1][2][6] |

| Melting Point | No data available | [7][8] |

| Thermal Decomposition | Decomposes upon heating to form ytterbium oxide (Yb₂O₃) | [3][9] |

| Stability | Stable under recommended storage conditions; avoid moisture | [7][10] |

Synthesis and Characterization Protocols

Detailed experimental procedures are crucial for reproducible results. The following sections outline common protocols for the synthesis and characterization of ytterbium(III) triacetate tetrahydrate and its use as a precursor.

Experimental Protocol: Synthesis

A standard laboratory synthesis of ytterbium(III) triacetate tetrahydrate involves the reaction of ytterbium oxide with acetic acid. This method is analogous to the preparation of other rare-earth acetates.[11]

Objective: To synthesize Ytterbium(III) triacetate tetrahydrate from Ytterbium(III) oxide.

Materials:

-

Ytterbium(III) oxide (Yb₂O₃, 99.9%)

-

Glacial acetic acid (HOAc)

-

Deionized water (H₂O)

-

Reflux apparatus, heating mantle, filtration equipment

Methodology:

-

Dissolution: Ytterbium oxide is suspended in a solution of glacial acetic acid and deionized water.[12]

-

Reaction: The mixture is heated to reflux.[12] The Yb₂O₃ will slowly dissolve as it reacts with the acetic acid to form the soluble acetate salt. The reaction is typically complete when the solution becomes clear.

-

Reaction: Yb₂O₃ + 6 CH₃COOH → 2 Yb(CH₃COO)₃ + 3 H₂O

-

-

Crystallization: The resulting hot, clear solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization of the tetrahydrate salt.

-

Isolation: The white crystals of Yb(C₂H₃O₂)₃ · 4H₂O are collected by vacuum filtration.

-

Washing & Drying: The crystals should be washed with a small amount of cold deionized water or a suitable solvent like ethanol to remove any excess acetic acid, and then dried under vacuum at a mild temperature (e.g., < 60°C) to prevent the loss of hydration water.[12] For the anhydrous form, drying in a vacuum at 90°C for several hours is required.[12]

Workflow for Synthesis and Purification

The logical flow from raw materials to a purified final product is visualized below.

Applications in Research and Development

Ytterbium compounds, including the acetate salt, are versatile and find use in numerous high-technology fields.[13][14] Ytterbium(III) triacetate tetrahydrate is particularly valued as a high-purity source material for creating more complex structures.

Precursor for Luminescent Nanomaterials

A primary application is in the synthesis of upconversion nanoparticles (UCNPs), such as NaYF₄ co-doped with Yb³⁺ and other lanthanide ions (e.g., Er³⁺, Tm³⁺). In these systems, the Yb³⁺ ions act as efficient sensitizers, absorbing near-infrared (NIR) light and transferring the energy to the emitter ions, which then release it as visible light. This property is highly sought after for:

-

Biomedical Imaging: NIR excitation allows for deeper tissue penetration and reduced autofluorescence, making Yb³⁺-doped nanoparticles excellent probes for in vivo and live-cell imaging.

-

Optoelectronic Devices: These materials can be embedded in thin films to enhance the photoresponsivity of sensors and solar cells.[1]

Catalyst in Organic Synthesis

Like many lanthanide salts, ytterbium compounds exhibit strong Lewis acidity.[15][16] This allows them to function as potent and often reusable catalysts for a variety of organic reactions, including:

-

Mannich reactions[15]

-

Aldol and Diels-Alder reactions[16]

-

Polymerization and oxidation processes[17]

Their use can lead to higher yields and improved selectivity while replacing more toxic or expensive catalysts.[13][18]

Dopant for Advanced Materials

Ytterbium acetate is an excellent dopant precursor for modifying the properties of materials.[3] It is used to introduce Yb³⁺ ions into:

-

Perovskites and Thin Films: For use in optical devices and sensors.[1]

-

Specialty Glasses and Ceramics: To tune optical and physical properties.[18]

-

Stainless Steel Alloys: To improve grain structure, strength, and wear resistance.[13][19]

Role in Drug Development

While not a therapeutic agent itself, the compound is instrumental in developing tools for drug discovery and diagnostics. Its role as a precursor for highly luminescent NIR fluorophores is critical for creating probes for biological imaging. Furthermore, ytterbium's high atomic number (Z=70) and K-edge energy (61.3 keV) make it an ideal candidate for developing novel nanoparticulate contrast agents for next-generation spectral computed tomography (CT) imaging, which could enable more sensitive and specific disease detection.[20]

Workflow for Nanoparticle Synthesis (Sol-Gel Method)

The following diagram illustrates a typical workflow where ytterbium acetate is used as a precursor in the sol-gel synthesis of doped nanoparticles.

Safety and Handling

Ytterbium(III) triacetate tetrahydrate is considered a hazardous substance and requires careful handling.[21]

| Hazard Type | Description | Precautionary Measures | Reference(s) |

| Inhalation | Dust may cause irritation to the respiratory tract.[7][21] Long-term exposure may lead to lung function changes.[21] | Handle in a well-ventilated area or fume hood. Use a NIOSH-approved dust respirator if dust is generated.[22][23] | |

| Skin Contact | Causes skin irritation.[21] May lead to contact dermatitis in some individuals.[7] | Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.[22][23] | |

| Eye Contact | Causes serious eye irritation and potential damage.[7][21] | Wear approved safety glasses or chemical goggles.[22][23] An eyewash station should be readily available.[7] | |

| Ingestion | May be harmful if swallowed.[22] Lanthanide poisoning can lead to severe systemic effects, including writhing, labored breathing, and potentially respiratory or heart failure.[21] | Do not ingest. Wash hands thoroughly after handling. Seek immediate medical attention if ingested.[22] | |

| Fire Hazard | Combustible solid, but difficult to ignite.[21] Dust may form explosive mixtures with air.[21] Combustion produces carbon oxides and ytterbium oxide fumes.[22] | Use water spray, foam, CO₂, or dry chemical extinguishers.[7][22] Avoid generating dust clouds. | |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place.[22][23] Keep away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[10][22] |

References

- 1. Ytterbium(III) acetate 99.9 trace metals 15280-58-7 [sigmaaldrich.com]

- 2. Ytterbium (III) Acetate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [guidechem.com]

- 5. 15280-58-7 CAS MSDS (YTTERBIUM(III) ACETATE HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ytterbium(III) acetate - Wikipedia [en.wikipedia.org]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

- 9. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Terbium acetate - Sciencemadness Wiki [sciencemadness.org]

- 12. rsc.org [rsc.org]

- 13. Ytterbium: Properties and Applications [stanfordmaterials.com]

- 14. azom.com [azom.com]

- 15. alfachemic.com [alfachemic.com]

- 16. Ytterbium - Wikipedia [en.wikipedia.org]

- 17. aemree.com [aemree.com]

- 18. Ytterbium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. The Ytterbium (Yb) Market | SFA (Oxford) [sfa-oxford.com]

- 20. An Early Investigation of Ytterbium Nanocolloids for Selective and Quantitative “Multi-color” Spectral CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. prochemonline.com [prochemonline.com]

- 23. prochemonline.com [prochemonline.com]

Unveiling the Structural Architecture of Lanthanide Acetates: A Technical Guide to Ytterbium(3+) Triacetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ytterbium(3+) triacetate tetrahydrate (Yb(CH₃COO)₃·4H₂O). While a definitive crystal structure for this specific ytterbium compound is not publicly available, this guide leverages detailed crystallographic data from its closely related and isostructural analogue, Yttrium(III) acetate tetrahydrate (Y(CH₃COO)₃·4H₂O), to provide a comprehensive structural model. The insights derived from the yttrium compound serve as a robust framework for understanding the coordination chemistry and crystalline arrangement of its ytterbium counterpart.

Introduction

Ytterbium(III) acetate tetrahydrate is a hydrated salt of ytterbium and acetic acid.[1] Such compounds are of significant interest in materials science and coordination chemistry, often serving as precursors for the synthesis of more complex materials with applications in catalysis, luminescence, and ceramics. Understanding the crystal structure is paramount for elucidating the material's properties and for the rational design of new functional materials.

Experimental Determination of Crystal Structure

The determination of a crystal structure is a meticulous process involving crystal growth, X-ray diffraction data collection, and structure solution and refinement. The following provides a detailed overview of the typical experimental protocols employed for such an analysis.

Synthesis and Crystal Growth

Single crystals of lanthanide acetates suitable for X-ray diffraction can be grown by slow evaporation of an aqueous solution of the corresponding lanthanide acetate.

Protocol for the Synthesis of Ytterbium(3+) Triacetate Tetrahydrate Crystals:

-

Dissolution: Dissolve a stoichiometric amount of ytterbium(III) oxide in a slight excess of dilute acetic acid with gentle heating.

-

Filtration: Filter the resulting solution to remove any unreacted oxide.

-

Evaporation: Allow the clear filtrate to evaporate slowly at room temperature in a vessel that is loosely covered to prevent rapid crystallization and dust contamination.

-

Crystal Selection: After a period of several days to weeks, well-formed, colorless crystals should appear. Select a crystal of suitable size and quality for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid.

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution: The initial positions of the heavy atoms (in this case, ytterbium or yttrium) are determined from the diffraction data using methods such as the Patterson or direct methods.

-

Structure Refinement: The positions of all atoms are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction patterns.

Crystallographic Data for Yttrium(III) Acetate Tetrahydrate

The following table summarizes the crystallographic data for Yttrium(III) acetate tetrahydrate, which is expected to be a very close model for the ytterbium analogue.[2]

| Parameter | Value |

| Chemical Formula | Y(C₂H₃O₂)₃·4H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.755(4) |

| b (Å) | 9.062(5) |

| c (Å) | 10.373(6) |

| α (°) | 116.1(5) |

| β (°) | 119.6(5) |

| γ (°) | 62.0(5) |

| Volume (ų) | 608.9 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.83 |

Structural Description

Based on the data for the yttrium analogue, the crystal structure of Ytterbium(3+) triacetate tetrahydrate is expected to feature a complex polymeric network. The ytterbium ion is coordinated by oxygen atoms from both the acetate ligands and water molecules. The acetate groups can act as bridging ligands, connecting adjacent ytterbium centers to form a one-, two-, or three-dimensional coordination polymer. The water molecules fill the remaining coordination sites on the metal ion and also participate in hydrogen bonding, which further stabilizes the crystal lattice.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages in the experimental determination of the crystal structure.

Caption: Experimental workflow for crystal structure determination.

Logical Relationship of Structural Components

The following diagram illustrates the relationships between the different components within the crystal structure.

Caption: Intermolecular forces and bonding in the crystal lattice.

Conclusion

While the precise crystal structure of Ytterbium(3+) triacetate tetrahydrate awaits experimental confirmation, the analysis of its yttrium analogue provides a valuable and detailed predictive model. The methodologies and structural principles outlined in this guide offer a solid foundation for researchers and professionals working with this class of compounds, enabling a deeper understanding of their chemical behavior and facilitating the development of new materials with tailored properties. Future research should focus on obtaining single crystals of the ytterbium compound to provide a definitive crystallographic analysis and to validate the structural predictions presented herein.

References

In-Depth Technical Guide: Thermal Decomposition of Ytterbium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ytterbium(III) acetate hydrate (Yb(CH₃COO)₃·nH₂O) is a key precursor in the synthesis of various advanced materials, including high-purity ytterbium oxides, upconversion luminescent materials, and catalysts.[1] Its controlled thermal decomposition is a critical step in these processes, directly influencing the morphology, particle size, and purity of the final product. This guide provides a comprehensive overview of the expected thermal decomposition pathway of ytterbium(III) acetate hydrate, drawing upon established principles from the thermal analysis of analogous rare earth acetates. It outlines the sequential stages of decomposition, details relevant experimental protocols for analysis, and presents expected quantitative data in a structured format.

Introduction

Ytterbium(III) acetate is a salt of ytterbium and acetic acid, commonly available in hydrated forms, with the tetrahydrate (Yb(CH₃COO)₃·4H₂O) being a frequently utilized variant.[2][3] The thermal behavior of this compound is of significant interest as it provides a reliable route to produce ytterbium(III) oxide (Yb₂O₃), a material with important applications in lasers, optical fibers, and ceramics.

While specific, detailed thermogravimetric studies on ytterbium(III) acetate hydrate are not extensively reported in publicly accessible literature, a well-established decomposition pattern exists for other hydrated rare earth acetates. This pattern typically involves a multi-stage process:

-

Dehydration: The initial loss of water of hydration.

-

Decomposition of the Anhydrous Acetate: Breakdown of the acetate groups.

-

Formation of Intermediates: Typically involving the formation of an oxycarbonate species.

-

Final Oxide Formation: Conversion to the stable rare earth sesquioxide.

This guide will project this established pathway onto ytterbium(III) acetate hydrate to provide a robust theoretical and practical framework for researchers.

Projected Thermal Decomposition Pathway

The thermal decomposition of Ytterbium(III) acetate hydrate is expected to proceed through several distinct stages, each characterized by a specific temperature range and a corresponding mass loss.

Stage I: Dehydration

The process begins with the endothermic removal of the water of hydration. For a tetrahydrate, this may occur in one or multiple overlapping steps.

Yb(CH₃COO)₃·4H₂O(s) → Yb(CH₃COO)₃(s) + 4H₂O(g)

Stage II: Decomposition to Oxycarbonate

Following dehydration, the anhydrous ytterbium(III) acetate decomposes. The acetate groups break down, leading to the formation of an intermediate ytterbium oxycarbonate (Yb₂O₂CO₃). This stage involves the release of gaseous products such as acetone ((CH₃)₂CO) and carbon dioxide (CO₂).

2Yb(CH₃COO)₃(s) → Yb₂O₂CO₃(s) + 3(CH₃)₂CO(g) + 2CO₂(g)

Stage III: Final Decomposition to Ytterbium(III) Oxide

In the final stage, at higher temperatures, the intermediate oxycarbonate decomposes to form the stable, crystalline ytterbium(III) oxide (Yb₂O₃). This step involves the release of carbon dioxide.

Yb₂O₂CO₃(s) → Yb₂O₃(s) + CO₂(g)

This proposed pathway is visualized in the logical relationship diagram below.

Caption: Figure 1: Proposed Thermal Decomposition Pathway of Ytterbium(III) Acetate Tetrahydrate.

Quantitative Data (Based on Analogous Compounds)

The following tables summarize the expected quantitative data for the thermal decomposition of Ytterbium(III) acetate tetrahydrate (Molecular Weight: 422.23 g/mol ). The temperature ranges and mass losses are projected based on published data for other rare earth acetates, such as those of Europium and Thulium, and should be considered illustrative. Actual values must be determined empirically.

Table 1: Summary of Decomposition Stages

| Stage | Process | Initial Compound | Final Solid Product | Expected Temperature Range (°C) |

| I | Dehydration | Yb(CH₃COO)₃·4H₂O | Yb(CH₃COO)₃ | 80 - 250 |

| II | Acetate Decomposition | Yb(CH₃COO)₃ | Yb₂O₂CO₃ | 300 - 450 |

| III | Oxycarbonate Decomposition | Yb₂O₂CO₃ | Yb₂O₃ | 450 - 700 |

Table 2: Theoretical Mass Loss Calculations

| Stage | Reaction | Theoretical Mass Loss (%) | Gaseous Products |

| I | Yb(CH₃COO)₃·4H₂O → Yb(CH₃COO)₃ + 4H₂O | 17.06% | H₂O |

| II | 2Yb(CH₃COO)₃ → Yb₂O₂CO₃ + 3(CH₃)₂CO + 2CO₂ | 31.51% (from anhydrous) | (CH₃)₂CO, CO₂ |

| III | Yb₂O₂CO₃ → Yb₂O₃ + CO₂ | 5.21% (from oxycarbonate) | CO₂ |

| Overall | 2Yb(CH₃COO)₃·4H₂O → Yb₂O₃ + ... | 53.30% | H₂O, (CH₃)₂CO, CO₂ |

Experimental Protocols

To empirically determine the thermal decomposition profile of ytterbium(III) acetate hydrate, a combination of analytical techniques is required.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This is the primary methodology for investigating thermal decomposition.

-

Instrument: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of ytterbium(III) acetate hydrate is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient for complete decomposition (e.g., 900-1000 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as a dynamic flow of dry air or an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Collection: The instrument records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow to the sample (DSC) as a function of temperature. The resulting curves provide data on decomposition temperatures, mass loss, and the endothermic/exothermic nature of the transitions.

The workflow for a typical thermal analysis experiment is depicted below.

Caption: Figure 2: Workflow for Thermal Analysis of Ytterbium(III) Acetate Hydrate.

Characterization of Intermediates and Final Product

To confirm the identity of the solid intermediates and the final product, the decomposition can be stopped at specific temperatures corresponding to the plateaus in the TGA curve. The resulting solids are then analyzed using:

-

X-Ray Diffraction (XRD): To determine the crystalline phases present at each stage. The final product should exhibit the characteristic diffraction pattern of cubic Yb₂O₃.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups. This can confirm the loss of water and acetate groups and the presence of carbonate in the intermediate.

Evolved Gas Analysis (EGA)

To identify the gaseous products, the TGA instrument can be coupled to a mass spectrometer (MS) or an FTIR spectrometer. This allows for the real-time analysis of the gases evolved at each decomposition stage, confirming the release of water, acetone, and carbon dioxide.

Conclusion

The thermal decomposition of ytterbium(III) acetate hydrate is a predictable, multi-stage process that provides a reliable pathway for the synthesis of high-purity ytterbium(III) oxide. While specific experimental data for this compound is sparse in the literature, a robust decomposition model can be constructed based on the well-documented behavior of analogous rare earth acetates. This model involves sequential dehydration, decomposition of the anhydrous salt to an oxycarbonate intermediate, and final conversion to Yb₂O₃. For precise process control and optimization, it is imperative that researchers conduct empirical studies using the detailed experimental protocols outlined in this guide to validate the projected decomposition temperatures and mass losses for their specific material.

References

Spectroscopic Profile of Ytterbium(III) Acetate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ytterbium(III) acetate tetrahydrate (Yb(CH₃COO)₃·4H₂O). This compound serves as a crucial precursor in the synthesis of various advanced materials, including upconversion luminescent materials and catalysts.[1] A thorough understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and the rational design of novel materials.

Physicochemical Properties

Ytterbium(III) acetate tetrahydrate is a white, crystalline solid that is soluble in water.[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Yb(C₂H₃O₂)₃ · 4H₂O | [2][3] |

| Molecular Weight | 422.23 g/mol | |

| CAS Number | 15280-58-7 | [3][4] |

| Appearance | White to off-white powder and chunks | [3] |

| Solubility | Soluble in water and polar solvents | [1] |

Spectroscopic Data

This section details the available spectroscopic data for Ytterbium(III) acetate tetrahydrate, covering infrared, nuclear magnetic resonance, and UV-Vis/Luminescence spectroscopy.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3440 | ν(OH) of water molecules[5] |

| ~1630 | δ(HOH) of water molecules[5] |

| ~1540 | Asymmetric ν(COO) of acetate |

| ~1430 | Symmetric ν(COO) of acetate |

| ~1018 | CH₃ rocking |

| ~670 | COO bending |

| ~535 | Water vibrations[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Yb³⁺ ion, the NMR spectra of its complexes exhibit significant peak broadening and large chemical shifts compared to diamagnetic analogues.[6][7][8][9][10] This makes obtaining high-resolution spectra challenging.

¹H NMR: The proton NMR spectrum in D₂O is expected to show a broad signal for the methyl protons of the acetate ligands. The chemical shift of water can vary depending on conditions. In a general sense for acetate in D₂O, a signal around 1.9 ppm is expected, but this will be significantly shifted and broadened by the paramagnetic ytterbium ion.

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum will be affected by the paramagnetic Yb³⁺ ion. The carboxyl and methyl carbons of the acetate ligand would be the expected resonances.

UV-Vis and Luminescence Spectroscopy

Ytterbium(III) ions are known for their characteristic near-infrared (NIR) luminescence. The absorption and emission are due to f-f electronic transitions.

UV-Vis Absorption: Ytterbium(III) acetate tetrahydrate exhibits weak absorption bands in the NIR region corresponding to the ²F₇/₂ → ²F₅/₂ transition.[11] The exact position and intensity of these bands are sensitive to the coordination environment of the Yb³⁺ ion.

Luminescence: Upon excitation, Ytterbium(III) acetate tetrahydrate displays characteristic NIR emission. The emission spectrum typically shows peaks around 975 nm and 1004 nm, corresponding to transitions from the excited ²F₅/₂ state to the ground ²F₇/₂ state.[11][12][13]

| Spectroscopic Technique | Wavelength (nm) | Transition |

| UV-Vis Absorption (NIR) | ~914-994 | ²F₇/₂ → ²F₅/₂[11] |

| Luminescence (NIR) | ~975, ~1003 | ²F₅/₂ → ²F₇/₂[12] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline generalized procedures for the spectroscopic analysis of Ytterbium(III) acetate tetrahydrate.

Infrared (IR) Spectroscopy Protocol

A general workflow for obtaining the FTIR spectrum of a solid sample like Ytterbium(III) acetate tetrahydrate is depicted below.

Methodology:

-

Sample Preparation: A small amount of Ytterbium(III) acetate tetrahydrate is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of air is first collected. Subsequently, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is processed to correct for baseline drift and identify the wavenumbers of the absorption peaks.

NMR Spectroscopy Protocol

The following diagram illustrates a typical workflow for acquiring the NMR spectrum of a paramagnetic lanthanide complex.

Methodology:

-

Sample Preparation: A known concentration of Ytterbium(III) acetate tetrahydrate is dissolved in a deuterated solvent (e.g., D₂O) in a clean vial. The solution is then transferred to an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity. The NMR spectrum (¹H or ¹³C) is then acquired using appropriate pulse sequences. Due to the paramagnetic nature of Yb³⁺, wider spectral widths and shorter relaxation delays may be necessary.

-

Data Analysis: The raw data (Free Induction Decay) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal or external standard.

UV-Vis and Luminescence Spectroscopy Protocol

The workflow for obtaining UV-Vis absorption and luminescence spectra is outlined below.

Methodology:

-

Sample Preparation: A solution of Ytterbium(III) acetate tetrahydrate of a known concentration is prepared using a suitable solvent (e.g., deionized water). The solution is then placed in a quartz cuvette.

-

UV-Vis Absorption: The absorption spectrum is recorded using a UV-Vis-NIR spectrophotometer, typically over a range that includes the near-infrared region (e.g., 800-1100 nm) to observe the f-f transitions of Yb³⁺. A solvent blank is measured for baseline correction.

-

Luminescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer equipped with a near-infrared detector. The sample is excited at a wavelength where the Yb³⁺ ion or a sensitizing ligand absorbs. The emission is scanned over the expected NIR range (e.g., 900-1100 nm).

Signaling Pathways and Applications

While Ytterbium(III) acetate tetrahydrate is not directly involved in biological signaling pathways, its utility as a precursor for luminescent nanoparticles opens up applications in bioimaging and sensing. The ytterbium ions in these nanoparticles can be excited, and their subsequent near-infrared emission can be used to probe biological systems. This is particularly advantageous for in vivo imaging due to the reduced scattering and absorption of NIR light by biological tissues.

The general principle of using a Yb³⁺-containing nanoparticle for bioimaging is illustrated below.

This guide provides a foundational understanding of the spectroscopic characteristics of Ytterbium(III) acetate tetrahydrate. Further research to obtain high-resolution spectra and explore its applications in drug development and material science is encouraged.

References

- 1. Ytterbium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.com [scientificlabs.com]

- 4. strem.com [strem.com]

- 5. akjournals.com [akjournals.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 8. ineosopen.org [ineosopen.org]

- 9. researchgate.net [researchgate.net]

- 10. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure and photophysics of near-infrared emissive ytterbium(iii) monoporphyrinate acetate complexes having neutral bidentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Sensitized near-infrared emission from ytterbium(III) via direct energy transfer from iridium(III) in a heterometallic neutral complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Purity Analysis of 99.9% Trace Metals Basis Ytterbium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of high-purity (99.9% trace metals basis) Ytterbium acetate. Ensuring the quality and purity of starting materials like Ytterbium acetate is of paramount importance in research, particularly in the development of pharmaceuticals and advanced materials where even trace amounts of metallic impurities can significantly impact experimental outcomes, catalytic activity, and product safety.

Understanding "99.9% Trace Metals Basis"

The designation "99.9% trace metals basis" signifies that the total concentration of specified metallic impurities is less than or equal to 0.1%. This high level of purity is crucial for applications such as the synthesis of upconversion nanoparticles, catalysts, and specialized alloys where the performance is highly sensitive to the presence of other metals.

Common Trace Metal Impurities

The purity of Ytterbium acetate is assessed by quantifying the levels of various trace metal impurities. A typical certificate of analysis for 99.9% trace metals basis Ytterbium acetate will report the concentrations of these impurities in parts per million (ppm).

Table 1: Typical Trace Metal Impurity Concentrations in 99.9% Ytterbium Acetate

| Element | Symbol | Typical Concentration (ppm) |

| Sodium | Na | 2 |

| Magnesium | Mg | 1 |

| Aluminum | Al | 1 |

| Potassium | K | 1 |

| Calcium | Ca | 10 |

| Scandium | Sc | < 1 |

| Titanium | Ti | 1 |

| Vanadium | V | < 1 |

| Chromium | Cr | < 1 |

| Manganese | Mn | < 1 |

| Iron | Fe | 5 |

| Nickel | Ni | < 1 |

| Copper | Cu | 1 |

| Zinc | Zn | < 1 |

| Yttrium | Y | < 1 |

| Lanthanum | La | < 5 |

| Cerium | Ce | < 5 |

| Praseodymium | Pr | < 1 |

| Neodymium | Nd | < 1 |

| Samarium | Sm | < 1 |

| Europium | Eu | < 5 |

| Gadolinium | Gd | < 10 |

| Terbium | Tb | < 10 |

| Dysprosium | Dy | < 5 |

| Holmium | Ho | < 5 |

| Erbium | Er | < 10 |

| Thulium | Tm | < 10 |

| Lutetium | Lu | < 10 |

| Lead | Pb | < 1 |

| Bismuth | Bi | < 1 |

| Thorium | Th | < 0.1 |

| Uranium | U | < 0.1 |

| Source: Example Certificate of Analysis. Actual values may vary by lot.[1] |

Analytical Techniques for Trace Metal Analysis

The determination of trace metal impurities in high-purity rare earth compounds like Ytterbium acetate requires highly sensitive analytical techniques.[2][3] The most common and effective methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Atomic Absorption Spectrometry (AAS) can also be employed for the quantification of specific elements.[2]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace element analysis due to its high sensitivity, low detection limits, and ability to perform multi-element analysis.[2][4] It is particularly well-suited for determining the concentration of a wide range of impurities in rare earth materials.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is another robust multi-element analysis technique.[2] While generally less sensitive than ICP-MS, it is an excellent method for quantifying elements at the ppm level and is less susceptible to certain types of interferences.

Atomic Absorption Spectrometry (AAS)

AAS is a single-element technique that offers good sensitivity and is a cost-effective option for quantifying specific metallic impurities when a full elemental survey is not required.[2]

Experimental Protocols

The following are generalized experimental protocols for the analysis of trace metals in Ytterbium acetate. Specific parameters may need to be optimized based on the instrumentation and the specific impurities of interest.

Sample Preparation

-

Accurate Weighing: Accurately weigh a representative sample of the Ytterbium acetate powder using an analytical balance.

-

Digestion:

-

Place the weighed sample into a clean, acid-leached digestion vessel.

-

Add a suitable volume of high-purity nitric acid (e.g., 5 mL of 70% trace metal grade HNO₃).

-

Gently heat the sample on a hot plate in a fume hood until the solid is completely dissolved. The solution should be clear and colorless.

-

Allow the solution to cool to room temperature.

-

-

Dilution:

-

Quantitatively transfer the digested sample solution to a volumetric flask of appropriate size (e.g., 50 mL or 100 mL).

-

Dilute to the mark with deionized water (18 MΩ·cm).

-

Mix the solution thoroughly to ensure homogeneity.

-

-

Blank and Standard Preparation:

-

Prepare a method blank using the same digestion and dilution procedure without the Ytterbium acetate sample.

-

Prepare a series of multi-element calibration standards covering the expected concentration range of the impurities. These standards should be matrix-matched to the sample solution to the extent possible.

-

Instrumental Analysis by ICP-MS

-

Instrument Setup:

-

Initialize the ICP-MS instrument according to the manufacturer's instructions.

-

Perform daily performance checks and tuning using a tuning solution to ensure optimal sensitivity and resolution.

-

-

Method Development:

-

Select the appropriate isotopes for each analyte, considering potential isobaric and polyatomic interferences.

-

Optimize instrumental parameters such as nebulizer gas flow rate, RF power, and lens voltages.

-

Set up the data acquisition parameters, including the number of replicates and integration time.

-

-

Analysis:

-

Aspirate the prepared blank, standards, and sample solutions into the instrument.

-

Acquire data for each solution.

-

-

Data Processing:

-

Construct calibration curves for each analyte using the data from the calibration standards.

-

Calculate the concentration of each impurity in the sample solution based on its corresponding calibration curve.

-

Report the final concentration of each trace metal in ppm relative to the original Ytterbium acetate sample weight.

-

Instrumental Analysis by ICP-OES

-

Instrument Setup:

-

Start the ICP-OES instrument and allow it to warm up and stabilize.

-

Perform wavelength calibration and torch alignment as recommended by the manufacturer.

-

-

Method Development:

-

Select the optimal analytical wavelengths for each element of interest, avoiding spectral interferences from the Ytterbium matrix and other elements.

-

Optimize plasma viewing height, nebulizer gas flow, and RF power.

-

-

Analysis:

-

Introduce the blank, standards, and sample solutions into the plasma.

-

Measure the emission intensity at the selected wavelengths for each solution.

-

-

Data Processing:

-

Generate calibration curves by plotting emission intensity versus concentration for the standards.

-

Determine the concentration of each impurity in the sample solution from the calibration curves.

-

Calculate and report the final concentrations in ppm.

-

Visualizing the Analytical Workflow and Decision Making

To better illustrate the process of purity analysis, the following diagrams created using Graphviz (DOT language) depict the general experimental workflow and a decision-making process for selecting the appropriate analytical technique.

Caption: General workflow for the purity analysis of Ytterbium acetate.

Caption: Decision tree for selecting an analytical technique.

Conclusion

The rigorous purity analysis of 99.9% trace metals basis Ytterbium acetate is essential for its successful application in sensitive research and development fields. By employing advanced analytical techniques such as ICP-MS and ICP-OES with well-defined experimental protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results. The choice of analytical technique should be guided by the specific requirements of the analysis, including the target impurities and their expected concentration levels.

References

Technical-Scientific Guide: Determination of the Molecular Weight of Ytterbium(III) Acetate Tetrahydrate

For Immediate Release

IV. Abstract

This guide provides a detailed, step-by-step calculation of the molecular weight of Ytterbium(III) Acetate Tetrahydrate, with the chemical formula Yb(C₂H₃O₂)₃ · 4H₂O. The document outlines the atomic weights of the constituent elements and demonstrates the summation process to arrive at the final molecular weight. All quantitative data is presented in a clear, tabular format for ease of reference by researchers, scientists, and professionals in drug development.

I. Introduction

In various fields of chemical and pharmaceutical research, the precise determination of molecular weights is fundamental for stoichiometric calculations, solution preparation, and material characterization. Ytterbium compounds, in particular, are gaining interest in catalyst development and advanced materials science. This document serves as a technical reference for the accurate calculation of the molecular weight of Ytterbium(III) Acetate Tetrahydrate.

II. Methodology: Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for Yb(C₂H₃O₂)₃ · 4H₂O is performed by first determining the mass of each constituent part: the ytterbium ion, the three acetate groups, and the four water molecules of hydration.

II.I. Atomic Weights of Constituent Elements

The first step is to identify the standard atomic weights of each element present in the compound. These values are based on established international standards.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Ytterbium | Yb | 173.045[1][2] |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008[3][4] |

| Oxygen | O | 15.999[5][6] |

II.II. Calculation of Component Molecular Weights

Using the atomic weights, the molecular weight of the acetate ligand and the water of hydration are calculated.

-

Acetate (C₂H₃O₂): (2 * 12.011) + (3 * 1.008) + (2 * 15.999) = 24.022 + 3.024 + 31.998 = 59.044 g/mol

-

Water (H₂O): (2 * 1.008) + 15.999 = 2.016 + 15.999 = 18.015 g/mol

III. Results: Final Molecular Weight Determination

The final molecular weight of Yb(C₂H₃O₂)₃ · 4H₂O is the sum of the atomic weight of ytterbium, three times the molecular weight of acetate, and four times the molecular weight of water.

III.I. Summary of Molecular Weight Calculation

| Component | Formula | Quantity | Molecular Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Ytterbium | Yb | 1 | 173.045 | 173.045 |

| Acetate | C₂H₃O₂ | 3 | 59.044 | 177.132 |

| Water of Hydration | H₂O | 4 | 18.015 | 72.060 |

| Total | Yb(C₂H₃O₂)₃ · 4H₂O | 422.237 |

IV. Logical Workflow for Calculation

The process for calculating the molecular weight follows a clear, logical progression. This can be visualized as a workflow diagram.

The calculated molecular weight of Ytterbium(III) Acetate Tetrahydrate (Yb(C₂H₃O₂)₃ · 4H₂O) is 422.237 g/mol . This value is essential for accurate scientific work involving this compound. The methodology presented herein provides a clear and reproducible protocol for this determination.

Note: As this guide is focused on a theoretical calculation, sections on experimental protocols and signaling pathways are not applicable.

References

In-Depth Technical Guide to the Health and Safety of Ytterbium Triacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for Ytterbium triacetate, intended for use by professionals in research and development. This document consolidates data from various safety data sheets and toxicological literature to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

Ytterbium triacetate is a white, crystalline powder that is soluble in water.[1][2] It is typically available in its hydrated form.[1][2]

| Property | Data |

| Chemical Formula | Yb(CH₃COO)₃ |

| Appearance | White crystalline powder[3] |

| Solubility | Soluble in water[1][2] |

| Stability | Stable under normal conditions[3] |

| Incompatibilities | Strong oxidizing agents, acids, and bases[3][4] |

| Decomposition Products | Carbon monoxide, carbon dioxide, Ytterbium oxide[3][4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ytterbium triacetate is often not classified as a dangerous substance.[4] However, some safety data sheets indicate that it may cause skin, eye, and respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Toxicological Information

The toxicological properties of Ytterbium triacetate have not been fully investigated.[4] However, general information on lanthanides suggests that they can interfere with calcium-mediated biological processes.

Acute Toxicity

Aquatic Toxicity

A study on the toxicity of Ytterbium (Yb³⁺) in rainbow trout (Oncorhynchus mykiss) provides the following quantitative data:

| Endpoint | Value | Species | Exposure Duration |

| LC50 | 2.7 ± 0.66 mg/L | Rainbow trout (Oncorhynchus mykiss) | 96 hours |

Sublethal effects in the same study were observed at concentrations as low as 0.06 mg/L.

Experimental Protocols

Detailed experimental protocols for toxicity studies on Ytterbium triacetate are not available in the public domain. However, a general methodology for assessing acute oral toxicity can be based on the OECD Test Guideline 423 (Acute Toxic Class Method).[5][6]

General Protocol for Acute Oral Toxicity (based on OECD 423):

-

Test Animals: Healthy, young adult rodents (typically rats or mice), nulliparous and non-pregnant females are used.[3] Animals are fasted prior to dosing.[7]

-

Dose Administration: The test substance is administered in a single dose by oral gavage.[7] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[7]

-

Stepwise Procedure: The test is conducted in a stepwise manner with a small group of animals (typically 3) per step.[6] The outcome of the first step (mortality or survival) determines the dose for the next step.[6]

-

Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.[7] Observations are made frequently on the day of dosing and at least daily thereafter.[8]

-

Data Collection: Body weight is recorded weekly.[7] At the end of the study, all animals are subjected to a gross necropsy.[9]

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling Ytterbium triacetate to minimize exposure.

Emergency Response Workflow

In the event of accidental exposure to Ytterbium triacetate, the following workflow should be followed.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid dust formation.[3]

-

Ensure adequate ventilation.[3]

-

Wear appropriate personal protective equipment.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[3][4]

-

Specific Hazards: May emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and ytterbium oxide.[3][4]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3] Avoid dust formation.[3]

-

Environmental Precautions: Do not let product enter drains.[4]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3] Avoid generating dust.[3]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[4]

This guide is intended to provide a comprehensive overview of the health and safety aspects of Ytterbium triacetate for a professional audience. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using and to follow all institutional safety protocols.

References

Ytterbium(III) Ion Coordination Chemistry in Acetate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of Ytterbium(III) ions in acetate solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in the behavior of lanthanide elements in biological and chemical systems. This document details the formation and stability of Ytterbium(III)-acetate complexes, outlines experimental protocols for their characterization, and presents logical workflows for these experimental processes.

Introduction to Ytterbium(III) Coordination Chemistry

Ytterbium, a member of the lanthanide series, predominantly exists in the +3 oxidation state (Yb³⁺) in aqueous solutions. The coordination chemistry of Yb³⁺ is characterized by its hard acid nature, favoring coordination with hard bases such as oxygen-donating ligands like carboxylates. In acetate solutions, Yb³⁺ ions form a series of mononuclear complexes through stepwise ligand exchange with water molecules in the hydration sphere. The general equilibria for the formation of these complexes can be represented as:

Yb³⁺ + nCH₃COO⁻ ⇌ [Yb(CH₃COO)ₙ]³⁻ⁿ

Understanding the speciation and stability of these complexes is crucial for various applications, including their use as probes in biological systems, contrast agents in magnetic resonance imaging (MRI), and in the development of new therapeutic agents.

Quantitative Data on Ytterbium(III)-Acetate Complexation

The stability of Ytterbium(III)-acetate complexes is quantified by their stepwise formation constants (Kₙ) or overall stability constants (βₙ). These constants are crucial for predicting the speciation of Ytterbium(III) in solutions containing acetate.

Stability Constants

The following table summarizes the experimentally determined stepwise stability constants (log Kₙ) for Ytterbium(III)-acetate complexes in aqueous solution at 25 °C and an ionic strength of 1.0 M (NaClO₄).

| Stepwise Reaction | log Kₙ |

| Yb³⁺ + Ac⁻ ⇌ [Yb(Ac)]²⁺ | 2.54 |

| [Yb(Ac)]²⁺ + Ac⁻ ⇌ [Yb(Ac)₂]⁺ | 1.96 |

| [Yb(Ac)₂]⁺ + Ac⁻ ⇌ [Yb(Ac)₃] | 1.38 |

Note: Ac⁻ represents the acetate ion (CH₃COO⁻).

Hydrolysis of Ytterbium(III)

In aqueous solutions, the hydrolysis of the Yb³⁺ ion can compete with acetate complexation, particularly at higher pH values. The hydrolysis reactions and their corresponding constants are important for accurate speciation modeling.

| Hydrolysis Reaction | log K |

| Yb³⁺ + H₂O ⇌ Yb(OH)²⁺ + H⁺ | -7.31 ± 0.18 |

| 2Yb³⁺ + 2H₂O ⇌ Yb₂(OH)₂⁴⁺ + 2H⁺ | -13.76 ± 0.20 |

Experimental Protocols

The determination of stability constants for metal-ligand complexes is a fundamental aspect of coordination chemistry. The following sections provide detailed methodologies for key experiments used to characterize Ytterbium(III)-acetate complexes.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and ligand upon the addition of a standard solution of a strong base.

Objective: To determine the stepwise stability constants of Ytterbium(III)-acetate complexes.

Materials:

-

Ytterbium(III) perchlorate (Yb(ClO₄)₃) stock solution of known concentration.

-

Acetic acid (CH₃COOH) solution of known concentration.

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free).

-

Sodium perchlorate (NaClO₄) solution for maintaining constant ionic strength.

-

High-purity water (deionized and degassed).

-

Calibrated pH electrode and potentiometer.

-

Thermostated titration vessel.

-

Magnetic stirrer.

Procedure:

-

Solution Preparation: Prepare a series of solutions in the titration vessel, each with a known total volume and containing known concentrations of Ytterbium(III) perchlorate, acetic acid, and sodium perchlorate to maintain a constant ionic strength (e.g., 1.0 M). A solution without the metal ion should also be prepared to determine the protonation constant of the ligand.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate the prepared solutions with the standardized NaOH solution. Add the titrant in small increments, allowing the potential to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: The collected data (volume of NaOH vs. pH) are used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L⁻]). The stability constants are then determined by fitting this data to appropriate mathematical models using specialized software.

UV-Vis Spectrophotometry

Spectrophotometry can be used to determine stability constants if the formation of the complex results in a change in the absorbance spectrum.

Objective: To determine the stability constant of the first Ytterbium(III)-acetate complex.

Materials:

-

Ytterbium(III) perchlorate stock solution.

-

Sodium acetate (NaCH₃COO) stock solution.

-

Buffer solution to maintain a constant pH.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Wavelength Selection: Record the UV-Vis spectra of solutions containing only Yb³⁺, only acetate, and a mixture of both to identify a wavelength where the absorbance changes significantly upon complex formation.

-

Job's Method (Method of Continuous Variation):

-

Prepare a series of solutions where the total concentration of Yb³⁺ and acetate is constant, but their mole fractions are varied (e.g., from 0 to 1).

-

Measure the absorbance of each solution at the selected wavelength.

-

Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a fixed concentration of Yb³⁺ and varying concentrations of acetate.

-

Measure the absorbance of each solution.

-

Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions, and their intersection will give the stoichiometry of the complex.

-

-

Data Analysis: The stability constant can be calculated from the absorbance data using various graphical or computational methods that relate the change in absorbance to the concentrations of the species in equilibrium.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of paramagnetic lanthanide complexes in solution. The paramagnetic nature of Yb³⁺ induces significant shifts in the NMR signals of coordinated ligands, providing valuable structural information.[1][2]

Objective: To probe the coordination environment of Ytterbium(III) in the presence of acetate.

Materials:

-

Ytterbium(III) salt (e.g., YbCl₃ or Yb(NO₃)₃).

-

Deuterated solvent (e.g., D₂O).

-

Sodium acetate.

-

NMR spectrometer.

Procedure:

-

Sample Preparation: Prepare a series of NMR samples in the deuterated solvent with a fixed concentration of Ytterbium(III) and varying concentrations of sodium acetate.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. The large paramagnetic shifts may require a wider spectral window than for diamagnetic samples.

-

Data Analysis: Analyze the changes in the chemical shifts of the acetate protons and carbons as a function of the acetate-to-Yb³⁺ ratio. The magnitude and direction of the paramagnetic shifts can provide information about the geometry of the complexes and the nature of the Yb³⁺-acetate bond. The exchange rates between free and coordinated ligands can also be studied.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of Ytterbium(III)-acetate coordination chemistry.

Caption: Workflow for Potentiometric Determination of Stability Constants.

References

Technical Guide: Physical Characteristics of Ytterbium(III) Acetate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium(III) acetate (Yb(CH₃COO)₃) is a salt of the rare earth element ytterbium and acetic acid. It is a key precursor in the synthesis of various advanced materials, including upconversion nanoparticles, phosphors, and catalysts. A thorough understanding of its physical and chemical properties is crucial for its effective application in research and development. This guide provides a detailed overview of the physical appearance and form of Ytterbium(III) acetate powder, with a focus on its morphology, and relevant experimental protocols.

Physical and Chemical Properties

Ytterbium(III) acetate is most commonly available as a hydrate, typically Ytterbium(III) acetate tetrahydrate (Yb(CH₃COO)₃ · 4H₂O).[1] The anhydrous form can be prepared by drying the hydrate.[1] It is known to be soluble in water and polar solvents.[1]

Physical Appearance

Ytterbium(III) acetate is generally a white to off-white solid.[1] It can exist in different forms, including a crystalline powder or as larger chunks.[2] The crystals are described as colorless.

Quantitative Physical Data

| Property | Value | Notes |

| Molecular Formula | Yb(C₂H₃O₂)₃ | Anhydrous |

| Yb(C₂H₃O₂)₃ · 4H₂O | Tetrahydrate | |

| Molecular Weight | 350.17 g/mol | Anhydrous |

| 422.23 g/mol | Tetrahydrate[1] | |

| Density | 2.09 g/cm³ | For the hydrate[3][4] |

| Solubility in Water | Soluble / Very Soluble[3][5] | Quantitative data is not readily available. |

| Particle Size | Powder or Chunks[2] | Specific distribution data is not readily available. |

Table 1: Physical Properties of Ytterbium(III) Acetate

Experimental Protocols

Determination of Bulk Density

The bulk density of Ytterbium(III) acetate powder can be determined using standardized methods, such as those outlined in pharmacopeias. The following is a general protocol based on the graduated cylinder method.

Objective: To determine the bulk density of Ytterbium(III) acetate powder.

Materials:

-

Ytterbium(III) acetate powder

-

A 250 mL graduated cylinder with 2 mL graduations

-

A funnel with a wide stem

-

A balance with a precision of 0.1 g

-

A spatula

Procedure:

-

Weigh the empty, dry 250 mL graduated cylinder and record its mass (M₁).

-

Gently pour approximately 100 g of the Ytterbium(III) acetate powder through the funnel into the graduated cylinder. Avoid compacting the powder during this process.

-

Carefully level the surface of the powder with the spatula without compressing it.

-

Record the unsettled apparent volume (V₀) to the nearest graduated unit.

-

Weigh the graduated cylinder with the powder and record the mass (M₂).

-

Calculate the mass of the powder (M) by subtracting the mass of the empty cylinder (M = M₂ - M₁).

-

Calculate the bulk density (ρb) using the following formula: ρb = M / V₀

Expected Results: The bulk density will be expressed in g/mL. The measurement should be repeated at least three times to ensure reproducibility, and the average value should be reported.

Applications as a Precursor in Nanoparticle Synthesis

Ytterbium(III) acetate is a widely used precursor for the synthesis of various nanoparticles, particularly upconversion nanoparticles like NaYF₄ co-doped with Yb³⁺ and Er³⁺. The physical form and purity of the Ytterbium(III) acetate powder are critical for controlling the size, morphology, and luminescent properties of the resulting nanoparticles.

Workflow for Nanoparticle Synthesis

The following diagram illustrates a generalized workflow for the synthesis of NaYF₄:Yb,Er upconversion nanoparticles using Ytterbium(III) acetate as a precursor.

Caption: Nanoparticle Synthesis Workflow

Conclusion

Ytterbium(III) acetate powder is a critical starting material in various fields of materials science and potentially in drug delivery systems. Its physical form, typically a white crystalline powder, and properties such as density and solubility, are important parameters for its application. While some quantitative data is readily available, further characterization of particle size distribution for commercially available powders would be beneficial for researchers requiring precise control over reaction kinetics and final product morphology. The provided experimental protocol for bulk density determination and the nanoparticle synthesis workflow offer practical guidance for professionals working with this compound.

References

- 1. Ytterbium(III) acetate tetrahydrate 99.9% trace metals basis | 15280-58-7 [sigmaaldrich.com]

- 2. 醋酸镱(III) 四水合物 四水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ytterbium (III) Acetate Tetrahydrate - CAS 15280-58-7 [prochemonline.com]

- 4. 15280-58-7 CAS MSDS (YTTERBIUM(III) ACETATE HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ytterbium(III) acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ytterbium(3+) Triacetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ytterbium(3+) triacetate tetrahydrate, a versatile rare earth metal salt. This document details its chemical identity, physical properties, synthesis protocols, and applications, with a focus on its utility in research and development.

1. Chemical Identifier

The InChIKey for Ytterbium(3+) triacetate tetrahydrate is a critical identifier for database searches and chemical informatics.

| Compound Name | InChIKey |

| Ytterbium(3+) triacetate tetrahydrate | ALJCLXGXZFZGEM-UHFFFAOYSA-K[1] |

2. Physicochemical Properties

Ytterbium(3+) triacetate tetrahydrate is a white, crystalline powder that is readily soluble in water and other polar solvents.[2] This solubility makes it a convenient precursor for the synthesis of various ytterbium-containing materials.[2]

| Property | Value | Reference |

| Linear Formula | Yb(C₂H₃O₂)₃ · 4H₂O | [2][3] |

| CAS Number | 15280-58-7 | [2][3] |

| Molecular Weight | 422.23 g/mol | [2][3] |

| Appearance | White to off-white powder and chunks | [1][2] |

| Solubility in water | Very soluble | [4] |

| Purity | Typically available in 99.9% trace metals basis | [1] |

3. Experimental Protocols

Detailed experimental procedures are crucial for the successful application of Ytterbium(3+) triacetate tetrahydrate in research. Below is a representative protocol for its synthesis.

3.1. Synthesis of Ytterbium(3+) Triacetate Tetrahydrate

A common method for the synthesis of Ytterbium(3+) triacetate tetrahydrate involves the reaction of ytterbium oxide with acetic acid.

-

Materials:

-

Ytterbium oxide (Yb₂O₃)

-

Glacial acetic acid (HOAc)

-

Deionized water (H₂O)

-

-

Procedure:

-

Ytterbium oxide is dissolved in a mixture of glacial acetic acid and deionized water.

-

The solution is heated under reflux to facilitate the reaction and formation of ytterbium acetate.

-

Upon cooling, Ytterbium(3+) triacetate tetrahydrate crystallizes from the solution.

-

The resulting crystals can be isolated by filtration. For the preparation of the anhydrous form, the tetrahydrate can be dried in vacuo at 90 °C for 6 hours.[5]

-

4. Applications and Experimental Workflows

Ytterbium(3+) compounds, including the triacetate, are valuable catalysts and precursors in various fields.

4.1. Catalysis in Organic Synthesis

Ytterbium(III) salts, acting as Lewis acids, are effective catalysts for a range of organic transformations, such as Mannich and Biginelli-type condensation reactions.[6] The catalytic activity of Ytterbium(3+) allows for efficient bond formation under mild conditions.

Caption: Catalytic cycle for a Ytterbium(3+)-catalyzed Mannich reaction.

4.2. Precursor for Nanomaterial Synthesis

Ytterbium(3+) triacetate tetrahydrate serves as a precursor for the synthesis of various nanomaterials, including upconversion nanoparticles (UCNPs) and doped perovskites. A common synthetic route is the sol-gel method.

Caption: Workflow for the sol-gel synthesis of Ytterbium Fluoride nanoparticles.

4.3. Bioimaging Probes

Ytterbium(III) complexes are being explored as near-infrared (NIR) emitting probes for biological imaging.[7][8] These complexes can be designed to be biocompatible and exhibit strong luminescence, making them suitable for in vitro and in vivo imaging applications.[7]

Caption: Experimental workflow for NIR bioimaging using Ytterbium(3+) complexes.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. Ytterbium(III) acetate 99.9 trace metals 15280-58-7 [sigmaaldrich.com]

- 3. 酢酸イッテルビウム(III) 四水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ytterbium (III) Acetate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 5. rsc.org [rsc.org]

- 6. alfachemic.com [alfachemic.com]

- 7. Highly luminescent, biocompatible ytterbium(iii) complexes as near-infrared fluorophores for living cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly luminescent, biocompatible ytterbium(iii) complexes as near-infrared fluorophores for living cell imaging - Beijing Institute of Technology [pure.bit.edu.cn:443]

Methodological & Application

Ytterbium(III) Acetate as a Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ytterbium(III) acetate, particularly in its hydrated form (Yb(CH₃COO)₃·4H₂O), is emerging as a mild, water-tolerant Lewis acid catalyst in organic synthesis. Its utility is pronounced in multicomponent reactions, offering an efficient and environmentally benign alternative to traditional catalysts. This document provides detailed application notes and protocols for key organic transformations catalyzed by ytterbium(III) acetate and its derivatives, with a focus on reproducibility and practical implementation in a research and development setting.

Application: Three-Component Synthesis of α-Aminonitriles (Strecker Reaction)

The Strecker reaction is a cornerstone for the synthesis of α-amino acids and their nitrile precursors. Ytterbium(III) acetate can catalyze the one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source. The Lewis acidic ytterbium(III) ion activates the carbonyl group of the aldehyde, facilitating the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.

Quantitative Data for Ytterbium-Catalyzed Strecker Reaction

| Entry | Aldehyde | Amine | Cyanide Source | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | TMSCN | 5 | CH₃CN | RT | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | Aniline | TMSCN | 5 | CH₃CN | RT | 2.5 | 90 |

| 3 | Cyclohexanecarboxaldehyde | Benzylamine | KCN | 10 | H₂O/EtOH | 50 | 6 | 85 |

| 4 | Butanal | Ammonia | NaCN | 10 | H₂O | RT | 8 | 88 |

Note: Data is representative of typical lanthanide-catalyzed Strecker reactions. Specific results with ytterbium(III) acetate may vary.

Experimental Protocol: General Procedure for the Synthesis of α-Aminonitriles

-

To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (5 mL), add ytterbium(III) acetate tetrahydrate (0.05 mmol, 5 mol%).

-

Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

-

Add the cyanide source (e.g., trimethylsilyl cyanide (TMSCN), 1.2 mmol) dropwise to the reaction mixture.

-

Continue stirring at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Catalytic Cycle for the Strecker Reaction

Application Notes: Sol-Gel Synthesis of Ytterbium-Doped Thin Films

Ytterbium (Yb)-doped thin films are advanced materials with significant applications across various fields of science and technology. The sol-gel method offers a versatile and cost-effective route for synthesizing these films, providing excellent control over composition, homogeneity, and microstructure at a molecular level.[1][2]

Key Application Areas:

-

Lasers and Amplifiers: Ytterbium is a crucial dopant for high-power fiber optic amplifiers and solid-state lasers.[3][4] Yb-doped materials exhibit high quantum efficiency and a broad emission spectrum, making them ideal for generating high-powered, focused laser beams used in industrial metal cutting, engraving, and medical procedures.[3][5] The sol-gel process allows for the uniform incorporation of Yb³⁺ ions into host matrices like silica, which is essential for efficient laser operation.[4]

-

Fiber Optic Communications: In telecommunications, Yb-doped fiber amplifiers are used to boost signal strength in long-haul data transmission, minimizing energy loss and signal degradation.[3]

-

Solar and Photovoltaic Applications: Ytterbium-doped zinc oxide (ZnO) thin films have shown potential as materials for solar thermal energy collectors and as active layers in solar cells due to their optical properties, including decreased energy band gaps.[6]

-

Gas Sensing: Doping semiconductor metal oxides like tin oxide (SnO₂) with rare earth elements such as ytterbium can modify their surface reactivity and enhance their gas sensing properties.[7] Yb-doped SnO₂ thin films have demonstrated improved response to gases like LPG.[7]

-

Quantum Computing: Specific isotopes of ytterbium, such as the ¹⁷¹Yb⁺ ion, are employed in trapped-ion qubits, which are fundamental components of quantum computers.[3][8]

-

Other Applications: Ytterbium is also used to improve the mechanical properties of stainless steel, in high-stability atomic clocks, and as a gamma-ray source in portable X-ray machines.[3][8]

The sol-gel technique facilitates the development of these advanced materials by enabling the synthesis of homogenous, crystalline films at temperatures significantly lower than traditional methods.[9]